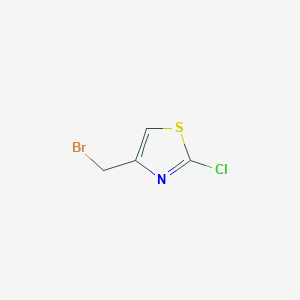![molecular formula C21H21N5O3 B2537984 4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-34-3](/img/structure/B2537984.png)
4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one" is a complex organic molecule that likely exhibits pharmacological activity given its structural similarity to other compounds with known interactions with central nervous system receptors. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that include the formation of piperazine or pyrazole rings, which are common structural motifs in pharmaceutical agents. For instance, the synthesis of pyrazolo[1,5-α]pyridine derivatives involves reductive amination, amide hydrolysis, and N-alkylation . Similarly, the synthesis of piperazine derivatives with oxadiazole rings is achieved through single crystal X-ray diffraction studies . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction and DFT calculations. For example, piperazine rings often adopt a chair conformation, which is a stable configuration that can influence the overall geometry and intermolecular interactions of the molecule . The dihedral angles between various aromatic rings and heterocycles within these molecules are also of interest, as they can affect the molecule's ability to interact with biological targets .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups and electronic structure. For instance, the presence of methoxy and hydroxy phenyl groups can influence the electrophilic and nucleophilic nature of the molecules, as indicated by DFT calculations . Additionally, the presence of a piperazine ring can be a site for further chemical modifications, such as N-alkylation, which is a common reaction in the synthesis of pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their thermal stability, crystalline structure, and optical properties. For example, pyrazolo[4,3-b]pyridine derivatives have been shown to be thermally stable up to certain temperatures and exhibit polycrystalline structures with specific lattice parameters . The optical band gaps of thin films made from these derivatives have also been measured, which is relevant for their potential use in electronic devices .
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-24-19(12-18(23-24)15-5-3-7-17(11-15)29-2)21(28)25-9-10-26(20(27)14-25)16-6-4-8-22-13-16/h3-8,11-13H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQROIWEKZZNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

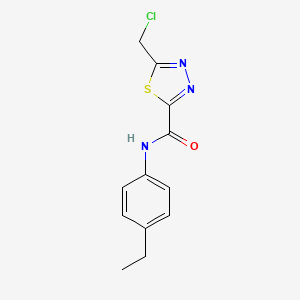

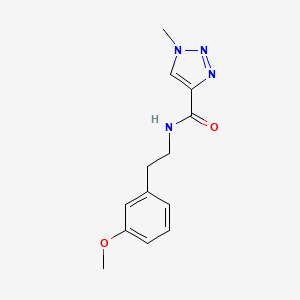
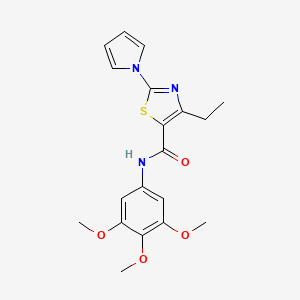
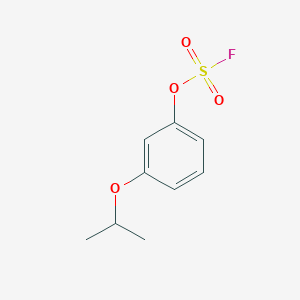
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)
![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)
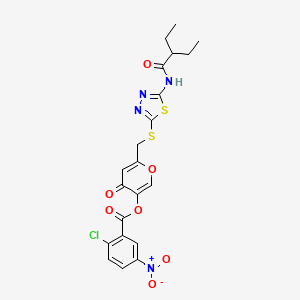
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
